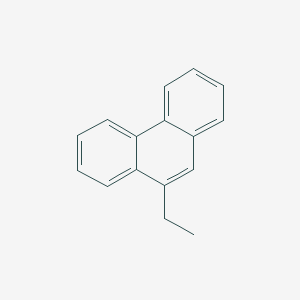

9-Ethylphenanthrene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

9-ethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-2-12-11-13-7-3-4-9-15(13)16-10-6-5-8-14(12)16/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWANHXINCHPSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190202 | |

| Record name | Phenanthrene, 9-ethyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3674-75-7 | |

| Record name | 9-Ethylphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3674-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthrene, 9-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-ETHYLPHENANTHRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthrene, 9-ethyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Ethylphenanthrene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T3XJL8RBB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fundamental Aspects and Research Landscape of 9 Ethylphenanthrene

Current Understanding of Alkylated Phenanthrenes in Complex Chemical Systems

Alkylated phenanthrenes are a significant subclass of polycyclic aromatic hydrocarbons (PAHs) that are commonly found as co-contaminants with their parent compounds in complex environmental mixtures. nih.gov Research indicates that these alkylated derivatives are not typically degradation products but are present alongside parent PAHs, often in higher abundance, in various environmental matrices. nih.gov This is particularly evident in substances like crude oil, where phenanthrene (B1679779) and its alkylated homologs constitute the most prominent subfraction of tricyclic PAHs. noaa.govfrontiersin.org

The scientific understanding of these compounds has evolved, recognizing that alkylated PAHs can be more biologically active than their parent, non-substituted compounds. nih.govresearchgate.netoregonstate.edu Studies focusing on the toxicology of crude oil have identified tricyclic PAHs, including alkylated phenanthrenes, as key drivers of toxicity. noaa.gov The structure of these molecules, specifically the type, size, and position of the alkyl group on the phenanthrene core, plays a crucial role in determining their biological activity and potency. researchgate.netoregonstate.edursc.org For example, research has shown that the position of alkyl substitution can influence whether the compound's activity is mediated through pathways like aryl hydrocarbon receptor (AHR) activation or by other mechanisms. noaa.govrsc.org Therefore, a comprehensive assessment of PAH contamination and its potential impacts necessitates a detailed understanding of the individual and collective behavior of these alkylated derivatives. nih.gov

Research Trajectories of 9-Ethylphenanthrene within Polycyclic Aromatic Hydrocarbon Chemistry

This compound, a specific alkylated phenanthrene, serves as a subject in several key research areas within PAH chemistry. It has been identified as a component of air pollution and is found in wastewater, highlighting its relevance as an environmental contaminant. chemicalbook.ineu-neptune.org Consequently, much of the research involving this compound is situated within broader studies aimed at understanding the structure-activity relationships across the large family of alkylated PAHs. nih.govoregonstate.edu

Recent large-scale screening studies have included this compound among numerous other alkylated PAHs to assess how structural nuances influence biological outcomes. nih.govresearchgate.net These high-throughput studies analyze various endpoints to build a comprehensive knowledge base on individual PAH activity, which is essential for prioritizing chemical hazards and understanding the risks posed by complex PAH mixtures. nih.gov

A distinct and innovative research trajectory for this compound is in the field of biotechnology, specifically in the development of advanced environmental monitoring tools. Researchers have explored its use in the context of optical biosensors. scientificarchives.comscientificarchives.com One such concept involves using microorganisms like Pseudomonas fluorescens HK44, immobilized on novel materials, to detect the presence of specific PAHs, including this compound, through measurable responses like bioluminescence. scientificarchives.com This line of inquiry positions this compound not just as a pollutant to be monitored but as a target molecule for creating next-generation detection technologies.

A summary of key research findings involving this compound is presented below.

| Research Area | Key Findings | References |

| Environmental Occurrence | Identified as a component in air pollution and wastewater. | chemicalbook.ineu-neptune.org |

| Toxicology Screening | Included in large-scale in vivo screens of over 100 alkylated PAHs to assess structure-dependent toxicity and biological activity. | nih.govresearchgate.netoregonstate.edu |

| Biosensor Development | Named as a target analyte for novel optical biosensors utilizing immobilized microorganisms for environmental monitoring. | scientificarchives.comscientificarchives.com |

Interdisciplinary Relevance of this compound Studies in Contemporary Chemical Sciences

The study of this compound holds relevance across multiple scientific disciplines. In environmental science , its detection in various media, from the atmosphere to wastewater, underscores its role as an indicator of anthropogenic pollution. chemicalbook.ineu-neptune.org Research into its fate and transport contributes to a broader understanding of how pyrogenic and petrogenic contaminants are distributed and persist in the environment. frontiersin.orgnih.gov

In toxicology , this compound is a valuable model compound for investigating the nuanced effects of alkylation on PAH bioactivity. nih.govresearchgate.net Studies that include this compound help elucidate the complex structure-activity relationships that govern how these compounds interact with biological systems, such as the aryl hydrocarbon receptor (AHR) pathway. nih.govnoaa.gov This research is critical for moving beyond the limited scope of the 16 priority PAHs listed by the U.S. EPA and developing a more accurate hazard assessment for the thousands of PAHs present in the environment. nih.govumweltprobenbank.de

Furthermore, in the fields of analytical chemistry and biotechnology , this compound is part of a suite of compounds driving innovation. The development of sensitive and specific detection methods, such as the aforementioned optical biosensors, represents a significant interdisciplinary effort. scientificarchives.comscientificarchives.com This work combines materials science (e.g., cellulosic nanomaterials), microbiology, and analytical chemistry to create tools for real-time environmental monitoring, demonstrating the compound's significance as a target for technological advancement. scientificarchives.com

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 3674-75-7 | chemicalbook.inchemeo.com |

| Molecular Formula | C16H14 | chemicalbook.inchemeo.comchemsrc.com |

| Molecular Weight | 206.28 g/mol | chemicalbook.inchemeo.comchemsrc.com |

| Melting Point | 62.5°C | chemicalbook.in |

| Boiling Point | 364.3 ± 9.0 °C | chemsrc.com |

| Density | 1.1 ± 0.1 g/cm³ | chemsrc.com |

| LogP (Octanol/Water Partition Coefficient) | 5.67 | chemsrc.com |

| InChI Key | ZWANHXINCHPSIK-UHFFFAOYSA-N | chemeo.com |

Advanced Synthetic Methodologies for 9 Ethylphenanthrene and Its Derivatives

Novel Synthetic Routes to 9-Ethylphenanthrene

The synthesis of the phenanthrene (B1679779) skeleton and its derivatives can be achieved through various modern organic chemistry reactions. These routes offer access to the core structure, which can then be functionalized with an ethyl group.

Palladium-Catalyzed Synthesis and Mechanistic Insights

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon bonds. illinois.edu A viable and efficient strategy for synthesizing this compound involves the Suzuki-Miyaura or Negishi cross-coupling reaction. This approach typically couples an organometallic ethylating agent with a halogenated phenanthrene precursor.

A representative palladium-catalyzed synthesis would involve the reaction of 9-bromophenanthrene (B47481) with an ethyl-containing organoboron compound (e.g., ethylboronic acid) or an organozinc compound (e.g., diethylzinc). illinois.edunih.gov The reaction is facilitated by a palladium catalyst, often a complex with phosphine (B1218219) ligands.

The catalytic cycle for this transformation involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of 9-bromophenanthrene to form a palladium(II) intermediate. beilstein-journals.org

Transmetalation : The ethyl group is transferred from the organometallic reagent (boron or zinc) to the palladium(II) center, displacing the halide.

Reductive Elimination : The 9-phenanthrenyl and ethyl groups on the palladium center couple, forming the C-C bond of this compound and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle. beilstein-journals.org

This method is valued for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.gov

Table 1: Hypothetical Palladium-Catalyzed Synthesis of this compound

| Reactant A | Reactant B | Catalyst | Base | Product |

|---|---|---|---|---|

| 9-Bromophenanthrene | Ethylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | This compound |

Esterification Strategies for this compound Carboxylates

Esterification is a fundamental reaction to produce derivatives of a parent carboxylic acid. vvc.educhemguide.co.uk In the context of phenanthrene chemistry, the synthesis of ethyl phenanthrene-9-carboxylate is a key step toward creating ester derivatives. The most direct method is the Fischer esterification of phenanthrene-9-carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).

The reaction is an equilibrium process where the carboxylic acid and alcohol react to form the ester and water. chemguide.co.uk To drive the reaction to completion, the water is typically removed as it is formed.

For substrates that may be sensitive to strong acidic conditions, alternative methods can be employed. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, provides a milder route to the ester with high yields. organic-chemistry.org

Table 2: Comparison of Esterification Methods for Phenanthrene-9-Carboxylic Acid

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | Ethanol, H₂SO₄ (catalyst) | Heat | Simple, inexpensive reagents. chemguide.co.uk |

| Steglich Esterification | Ethanol, DCC, DMAP (catalyst) | Room Temperature | Mild conditions, high yields, suitable for sensitive substrates. organic-chemistry.org |

Exploratory Synthesis of Phenanthrene-Based Structures

Beyond functional group installation on a pre-existing ring, several methods focus on constructing the phenanthrene core itself. These exploratory routes provide access to diverse phenanthrene architectures.

Bardhan-Sengupta Phenanthrene Synthesis : This classical method is a robust way to create phenanthrene structures. wikipedia.org It involves the cyclization of a cyclohexanol (B46403) derivative attached to an aromatic ring, typically using an acid catalyst like phosphorus pentoxide, followed by aromatization with a dehydrogenating agent like selenium. quimicaorganica.org

Mallory Photocyclization Reaction : This photochemical reaction involves the intramolecular cyclization of a stilbene-type precursor upon irradiation with UV light in the presence of an oxidizing agent. researchgate.net It is a powerful method for forming the central bond of the phenanthrene system.

Diels-Alder Reaction : A strategy based on the Diels-Alder reaction can be used to construct the phenanthrene skeleton. quimicaorganica.orgresearchgate.net This involves the cycloaddition of a suitable diene and dienophile to form a cyclohexene (B86901) ring, which is subsequently aromatized to yield the final phenanthrene structure. quimicaorganica.org

Heck and Ullmann Coupling Reactions : Intramolecular versions of palladium-catalyzed Heck reactions or copper-catalyzed Ullmann reactions can be designed to form one of the rings of the phenanthrene system through cyclization. quimicaorganica.org

Derivatization and Analogous Compounds of this compound

The ability to selectively functionalize the phenanthrene core is crucial for creating derivatives with tailored properties. Research has focused on controlling where new chemical groups are added to the molecule.

Regioselective Functionalization at the Phenanthrene Core

The phenanthrene molecule has several positions where substitution can occur. wikipedia.org The C9 and C10 positions are the most reactive sites for many chemical reactions, including oxidation, halogenation, and reduction. wikipedia.org However, achieving functionalization at other positions (C1-C8) is more challenging and requires specific strategies.

Recent advances have focused on regioselective C-H functionalization, which allows for the direct installation of functional groups without pre-functionalized starting materials. rsc.orgresearchgate.net The use of directing groups, which temporarily bind to a catalyst and direct it to a specific C-H bond on the phenanthrene ring, is a powerful technique. For example, studies on 9-phenanthrenol derivatives have shown that the hydroxyl group can direct functionalization to specific positions on the aromatic core. rsc.orgresearchgate.net Similarly, the synthesis of boron-nitrogen substituted phenanthrene isosteres has demonstrated highly regioselective reactions at specific carbon atoms. acs.org

Multi-Substituted Phenanthrene Architectures Incorporating Ethyl Moieties

The synthesis of phenanthrenes with multiple substituents, including ethyl groups, allows for the creation of complex and sterically crowded molecules. mdpi.com These architectures are often built using sequential cross-coupling reactions or by starting with multi-substituted precursors.

For example, a di-halogenated phenanthrene could be selectively functionalized first with an ethyl group via a Suzuki coupling, followed by the introduction of a different functional group at the second halogenated site using another cross-coupling reaction. researchgate.net Alternatively, a multi-step synthesis could build the phenanthrene ring from already substituted building blocks. researchgate.net Research into phenanthrene derivatives has produced a variety of multi-substituted structures, including those with different aryl and electron-withdrawing or electron-donating groups, which showcase the versatility of modern synthetic methods. researchgate.netresearchgate.net The incorporation of an ethyl group into these complex frameworks is readily achievable through the synthetic strategies outlined previously.

Carbon-Carbon Bond Forming Reactions in this compound Synthesis

The creation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. sigmaaldrich.com In the synthesis of this compound and its derivatives, several C-C bond-forming methodologies are employed. These reactions are crucial for introducing the ethyl group at the C9 position of the phenanthrene core or for constructing the polycyclic framework itself. Advanced methods often rely on transition-metal catalysis, which offers high efficiency and selectivity. chalmers.seorganic-chemistry.orgorganic-chemistry.org

Friedel-Crafts Acylation and Subsequent Reduction

A classic and direct method to introduce an ethyl group onto the phenanthrene skeleton involves a two-step sequence: Friedel-Crafts acylation followed by reduction.

The Friedel-Crafts acylation of phenanthrene with an acyl chloride, such as acetyl chloride (CH₃COCl), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), introduces an acetyl group onto the aromatic ring. numberanalytics.com The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions, particularly the solvent. rsc.org Research has shown that conducting the acetylation in specific solvents can favor substitution at the desired C9 position. For instance, using ethylene (B1197577) dichloride as the solvent leads to 9-acetylphenanthrene (B180964) as the major product. rsc.orgresearchgate.net In contrast, solvents like nitrobenzene (B124822) or carbon disulfide tend to yield the 3-acetylphenanthrene (B1329424) isomer as the predominant product. rsc.org

Once 9-acetylphenanthrene is synthesized, the carbonyl group is reduced to a methylene (B1212753) group to form this compound. Standard reduction methods, such as the Clemmensen reduction (using zinc-amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base), can be employed for this transformation.

Table 1: Solvent Effect on Friedel-Crafts Acetylation of Phenanthrene

| Solvent | Major Isomer | Yield of Major Isomer (%) |

|---|---|---|

| Ethylene Dichloride | 9-Acetylphenanthrene | 54 |

| Nitrobenzene | 3-Acetylphenanthrene | 65 |

| Nitromethane | 3-Acetylphenanthrene | 64 |

| Chloroform | 3- and 9-Acetylphenanthrene | 37 (each) |

| Carbon Disulphide | 3-Acetylphenanthrene | 39-50 |

Data sourced from studies on Friedel-Crafts acetylation of phenanthrene. rsc.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic strategies frequently utilize palladium-catalyzed cross-coupling reactions due to their versatility, functional group tolerance, and high yields. xisdxjxsu.asia The Suzuki-Miyaura, Heck, and Sonogashira couplings are prominent examples. wikipedia.orgyonedalabs.com

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex. organic-chemistry.orglibretexts.org For the synthesis of this compound, this can be achieved by coupling a 9-substituted phenanthrene with an ethyl-containing reagent. Two primary pathways are feasible:

Coupling of 9-bromophenanthrene with an ethylboronic acid derivative.

Coupling of 9-phenanthreneboronic acid with an ethyl halide (e.g., ethyl iodide).

The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₃PO₄), and a suitable solvent system. xisdxjxsu.asialibretexts.org This method is central to creating substituted biaryls and has been applied to the general synthesis of phenanthrenes. wikipedia.orgcdnsciencepub.com

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.govresearchgate.netwalisongo.ac.id While not a direct route to this compound, it provides a pathway to a key intermediate. The coupling of 9-bromophenanthrene with a protected alkyne like trimethylsilylacetylene, followed by deprotection, yields 9-ethynylphenanthrene. beilstein-journals.org Subsequent complete hydrogenation of the triple bond over a catalyst such as palladium on carbon (Pd/C) yields the target this compound.

Heck Coupling: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. rajpub.comscilit.com It is a well-established method for preparing substituted phenanthrenes, often as a prelude to a subsequent cyclization step. academie-sciences.frresearchgate.net A potential synthesis of 9-vinylphenanthrene (B13942), a precursor to this compound, could involve the Heck coupling of 9-bromophenanthrene with ethylene gas. The resulting 9-vinylphenanthrene can then be hydrogenated to afford this compound.

Organometallic Reagent-Based Syntheses

Grignard Reactions: Grignard reagents are organomagnesium compounds that act as potent carbon nucleophiles. byjus.commasterorganicchemistry.com A plausible synthetic route using a Grignard reaction starts with the preparation of 9-phenanthrenylmagnesium bromide from 9-bromophenanthrene and magnesium metal. This Grignard reagent can then react with an appropriate electrophile. For instance, reaction with acetaldehyde (B116499) would produce a secondary alcohol, 1-(phenanthren-9-yl)ethanol. Subsequent dehydration to form 9-vinylphenanthrene, followed by catalytic hydrogenation, would complete the synthesis of this compound.

Wittig Reaction: The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes using a phosphorus ylide (Wittig reagent). masterorganicchemistry.comwikipedia.orglibretexts.org To apply this to the synthesis of this compound, phenanthrene-9-carbaldehyde (B133539) is used as the starting material. The aldehyde can be reacted with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base (like n-butyllithium) to generate the corresponding ylide in situ. commonorganicchemistry.com The ylide then reacts with the aldehyde to form 9-vinylphenanthrene. As with other methods that produce this intermediate, a final hydrogenation step is required to saturate the double bond and yield this compound.

Table 2: Summary of C-C Bond Forming Reactions for this compound Synthesis

| Reaction Type | Key Precursors | Key Intermediate | Final Step |

|---|---|---|---|

| Friedel-Crafts | Phenanthrene, Acetyl Chloride | 9-Acetylphenanthrene | Reduction (e.g., Clemmensen) |

| Suzuki-Miyaura | 9-Bromophenanthrene, Ethylboronic Acid | - | Direct formation |

| Sonogashira | 9-Bromophenanthrene, Acetylene derivative | 9-Ethynylphenanthrene | Hydrogenation |

| Grignard | 9-Bromophenanthrene, Acetaldehyde | 1-(Phenanthren-9-yl)ethanol | Dehydration & Hydrogenation |

Mechanistic Investigations of 9 Ethylphenanthrene Transformations

Elucidation of Thermal Decomposition Pathways of 9-Ethylphenanthrene

The thermal decomposition, or pyrolysis, of this compound involves the breaking of chemical bonds through the application of heat, leading to the formation of smaller, often reactive, species. These processes are critical in understanding the fate of PAHs in high-temperature environments such as combustion engines and industrial furnaces.

Free-Radical Chain Reaction Mechanisms

The pyrolysis of alkylated aromatic compounds like this compound is consistent with a free-radical chain reaction mechanism. nih.gov This type of reaction consists of three distinct phases: initiation, propagation, and termination. fishersci.canih.gov

Initiation: This initial step involves the creation of a radical species, typically through the homolytic cleavage of the weakest bond in the molecule when subjected to heat. fishersci.caumweltprobenbank.de In this compound, the most likely point of cleavage is the C-C bond between the aromatic ring and the ethyl group, or a C-H bond on the ethyl group, due to its lower bond dissociation energy compared to the bonds within the aromatic structure. This generates a phenanthrenyl or ethylphenanthrenyl radical and a corresponding alkyl or hydrogen radical.

Propagation: This phase involves a series of reactions where a radical reacts with a stable molecule to form a new radical, which continues the chain. nih.gov For instance, a radical species can abstract a hydrogen atom from the ethyl group of another this compound molecule, propagating the chain. These steps are responsible for the formation of the bulk of the decomposition products. fishersci.ca

Termination: The chain reaction ceases when two radical species react with each other to form a stable, non-radical product. fishersci.ca This is a rare event due to the low concentration of radicals at any given moment. nih.gov

Studies on the pyrolysis of similar molecules, such as 2-dodecyl-9,10-dihydrophenanthrene, show that the decomposition follows first-order kinetics and can be described by a network of parallel primary pathways involving dehydrogenation and C-C bond cleavage, which supports the free-radical mechanism. nih.gov

Role of Arylmethyl Radicals in Pyrolytic Processes

During the pyrolysis of alkylated PAHs, resonance-stabilized arylmethyl radicals play a crucial role in the subsequent molecular growth and transformation pathways. wikipedia.org In the case of this compound, pyrolysis can lead to the formation of a 9-phenanthrylmethyl radical.

Research on the pyrolysis of related compounds has shown that arylmethyl radicals, such as 9-phenanthrylmethyl, react with other species present in the pyrolytic environment. nih.gov These radicals can react with small alkenes (like ethylene) to form larger, more complex polycyclic aromatic hydrocarbons. wikipedia.org This indicates that the arylmethyl radicals derived from this compound are key intermediates in the formation of higher-molecular-weight PAHs and soot precursors in high-temperature conditions. wikipedia.orgnih.gov

Reaction Mechanisms of this compound Functionalization

Functionalization involves the introduction of new chemical groups onto the this compound molecule, altering its properties and reactivity. This can be achieved through various chemical reactions, including substitution, oxidation, and reduction.

Nucleophilic Substitution Patterns on Ester Derivatives

While specific studies on the nucleophilic substitution of ester derivatives of this compound are not prevalent, the reactivity can be inferred from related phenanthrene (B1679779) compounds, such as ethyl phenanthrene-9-carboxylate. Nucleophilic acyl substitution is a fundamental reaction for carboxylic acid derivatives where a nucleophile replaces the leaving group attached to the carbonyl carbon. nih.govuni.lu

The general mechanism proceeds via a tetrahedral intermediate. uni.lu A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. This intermediate is unstable and collapses by reforming the carbon-oxygen double bond and expelling the leaving group. uni.lu

For a model compound like ethyl phenanthrene-9-carboxylate, typical nucleophilic substitution reactions include:

Reaction with ammonia (B1221849) (NH₃) to produce phenanthrene-9-carboxamide. nih.gov

Hydrolysis with water (H₂O) to yield phenanthrene-9-carboxylic acid. nih.gov

Reaction with an alcohol in a process called transesterification to form a different ester. uni.lu

The reactivity of these derivatives follows a general trend where acyl chlorides are the most reactive, followed by anhydrides, esters, and finally amides, which are the least reactive. uni.lu

Interactive Table: Nucleophilic Acyl Substitution on a Model Phenanthrene Ester

| Reactant Nucleophile | Product |

| Ammonia (NH₃) | Phenanthrene-9-carboxamide |

| Water (H₂O) | Phenanthrene-9-carboxylic acid |

| Alcohol (R'OH) | New Phenanthrene Ester (transesterification) |

This table is based on the general reactivity of phenanthrene carboxylates as a model system. uni.luuni.lunih.gov

Oxidative Transformation Pathways

The oxidative metabolism of this compound has been investigated, revealing specific transformation pathways. A key finding is that the presence of the alkyl substituent directs the site of oxidation. For this compound, side-chain hydroxylation is reported to be the major metabolic pathway. nih.gov This contrasts with the parent compound, phenanthrene, where oxidation typically occurs on the aromatic rings to form dihydrodiols and quinones. nih.gov

The addition of an alkyl chain, particularly a longer one, tends to shift the focus of oxidative metabolism from the aromatic ring to the alkyl side chain. nih.gov This results in the formation of hydroxylated derivatives on the ethyl group, such as 1-hydroxy-2-(ethyl)phenanthrene or 2-hydroxy-1-(ethyl)phenanthrene.

In a broader context, the oxidation of the phenanthrene ring itself leads to phenanthrene-9,10-quinone. uni.lu However, for this compound, the primary pathway is oxidation of the ethyl group. nih.gov

Reductive Chemical Processes

Information on the specific reductive processes of this compound is limited. However, general principles of PAH reduction and data from related compounds provide insight into potential pathways. Reduction reactions typically involve the addition of hydrogen to the aromatic system.

One common method for reducing PAHs is catalytic hydrogenation, which can saturate one or more of the aromatic rings. For phenanthrene, reduction often occurs at the 9,10-positions to yield 9,10-dihydrophenanthrene. wikipedia.org It is plausible that this compound would undergo a similar reaction to form 9-ethyl-9,10-dihydrophenanthrene.

Furthermore, studies on related compounds have demonstrated the reduction of a vinyl group to an ethyl group on a dihydrophenanthrene structure, indicating that such reductive transformations are feasible within this class of compounds. nih.gov The reduction of oxygenated derivatives is also a known pathway; for instance, phenanthrene-9,10-quinone can be reduced to phenanthrene-9,10-catechol (a diol). uni.lu These examples suggest that the ethylphenanthrene structure is susceptible to reduction under appropriate chemical conditions, likely involving hydrogenation of the aromatic core.

Reaction Dynamics and Intermediates in this compound Chemistry

The chemical transformation of this compound is a multifaceted process, the understanding of which hinges on the study of its reaction dynamics and the identification of transient intermediates. Research into its metabolic, synthetic, and degradation pathways reveals distinct mechanisms and kinetic profiles.

In biological systems, the transformation of this compound is influenced by its molecular structure, particularly the presence and nature of the ethyl group. nih.govoup.com Studies on sheepshead minnows (Cyprinodon variegatus) have quantified the kinetics of uptake and elimination for this compound (designated C2-PHE). The data indicates that while uptake rates for phenanthrenes are generally lower than for naphthalenes despite higher partition coefficients, the elimination rates tend to increase with decreasing alkylation. nih.govoup.com

Below is a summary of the kinetic parameters for this compound in sheepshead minnows exposed to two different concentrations.

Table 1: Kinetic Data for this compound in Cyprinodon variegatus nih.govoup.com Data derived from studies on sheepshead minnows exposed to polycyclic aromatic hydrocarbons (PAHs) in seawater.

| Parameter | Low Exposure (7.57 µg/L ΣPAH) | High Exposure (72.31 µg/L ΣPAH) |

| Uptake Rate Constant (k1) (L/kg/d) | 49.3 | 41.5 |

| Elimination Rate Constant (k2) (d⁻¹) | 0.12 | 0.12 |

| Bioconcentration Factor (BCF) from k1/k2 | 411 | 346 |

| Bioconcentration Factor (BCF) from tissue/water | 425 | 344 |

Metabolic activation of this compound in human hepatoma (HepG2) cells proceeds through at least two significant pathways, each involving distinct reactive intermediates. nih.gov Evidence points to the formation of metabolites via both the diol-epoxide and o-quinone pathways. nih.gov The detection of tetraols serves as a signature for the diol-epoxide pathway, while the discovery of O-monosulfonated-catechols confirms the o-quinone pathway of metabolic activation. nih.gov Furthermore, side-chain hydroxylation has been identified as a major metabolic route for this compound. nih.govnih.gov

In the realm of chemical synthesis, specific intermediates have been identified in the formation of the phenanthrene skeleton. One method involves a copper-catalyzed coupling of N-tosylhydrazones with terminal alkynes. acs.org The proposed mechanism for this reaction involves the initial formation of an allene intermediate . acs.org This transient species subsequently undergoes a 6π cycloaddition followed by isomerization to yield the final, stable this compound structure. acs.org

The degradation dynamics of this compound have also been investigated. In standardized biodegradability tests (OECD Guideline 301 F), this compound shows very limited transformation. concawe.eu This resistance to degradation is a key aspect of its reaction dynamics under environmental conditions.

Table 2: Biodegradation of this compound concawe.eu Results from OECD Guideline 301 F test with prolonged duration.

| Test System | Duration | % Degradation |

| Test 1 | 60 days | 7% |

| Test 2 | 60 days | 0% |

These findings collectively illustrate that the chemical behavior of this compound is dictated by the formation of specific intermediates, whether they be metabolic products like diol-epoxides and o-quinones, or transient synthetic structures such as allenes. nih.govacs.org The kinetics of these transformations vary significantly depending on the environment, from rapid metabolic conversion in organisms to slow degradation in environmental simulations. nih.govconcawe.eu

Photochemical and Photophysical Studies of 9 Ethylphenanthrene Systems

Photochemical Reactivity of 9-Ethylphenanthrene and Related Structures

The absorption of ultraviolet (UV) light can initiate chemical reactions in polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779) by exciting molecules to higher energy states. stanford.edunumberanalytics.com This can lead to the formation of new bonds, the breaking of existing ones, and molecular rearrangements, making photochemistry a significant factor in the transformation of these compounds. numberanalytics.com Predicting this reactivity based on UV/vis absorption spectra alone can be challenging, as the actual wavelength-dependent reactivity often does not directly align with the absorption profile. nih.gov

Photocondensation Reactions of Alkylated Phenanthrenes

Alkylated phenanthrenes can undergo photochemical reactions that lead to the formation of new carbon-carbon bonds. stanford.edu Studies have shown that various PAHs, including phenanthrene, react with alkanes in the presence of UV light to form alkylated products. stanford.edu This photoalkylation occurs through the absorption of UV light by the PAH molecule and can proceed in solution, in thin films, or in matrices simulating interstellar medium conditions. stanford.edu

For phenanthrene, the substitution of alkyl groups, such as methyl, ethyl, or propyl, is most likely to occur at the 9-position, which is known to be its most reactive site. stanford.edu These photochemical reactions are robust and can yield significant product formation within hours of irradiation, suggesting that such processes could have been a pathway for producing more complex organic molecules from simpler precursors on the early Earth. stanford.edu

Formation of Heterodimers via Photochemical Processes

Phenanthrene derivatives have been shown to participate in photochemical cycloaddition reactions to form heterodimers. For instance, ethyl phenanthrene-9-carboxylate can undergo a [2+2] photocycloaddition with benzene, resulting in the formation of both cis and trans heterodimers. The cis isomer of the resulting heterodimer has lower thermodynamic stability compared to the trans isomer, which is attributed to unfavorable steric interactions in its transition state. It is anticipated that other ethyl analogs of phenanthrene would follow similar reaction pathways, although the reactivity might be influenced by the increased steric bulk of the ethyl group.

Advanced Photophysical Characterization

Synchronous Fluorescence Spectroscopy for Detection and Analysis

Synchronous fluorescence spectroscopy (SFS) is a powerful analytical technique for analyzing complex mixtures containing fluorescent compounds like PAHs. mdpi.comperkinelmer.com The method involves scanning both the excitation and emission monochromators simultaneously with a constant wavelength difference (Δλ) between them. mdpi.comconicet.gov.ar This process generates simplified spectra with narrower bands compared to conventional emission or excitation spectra, which enhances selectivity and allows for the identification of individual components in a mixture. mdpi.comconicet.gov.ar

SFS has been successfully applied to the simultaneous determination of this compound, pyrene (B120774), and 1-hydroxypyrene (B14473) in aqueous solutions. researchgate.netdntb.gov.ua In one study, the spectral overlap among these compounds was effectively resolved using SFS by selecting appropriate Δλ values (Δλ = 36 nm and Δλ = 55 nm), demonstrating the technique's utility for distinguishing and quantifying specific PAHs in a mixture. researchgate.net

Investigation of Quantum Yields and Luminescence Properties

The photoluminescence quantum yield (PLQY) is a fundamental property of a fluorescent molecule, defined as the ratio of photons emitted to the photons absorbed. horiba.com It is a critical parameter for understanding a molecule's photophysical behavior and is intrinsically related to the rate constants of radiative (fluorescence) and non-radiative decay processes. horiba.comresearchgate.net

The luminescence properties of phenanthrene derivatives can be significantly influenced by their molecular structure and environment. core.ac.uk For example, studies on carbonyl derivatives of phenanthrene have shown that many are non-fluorescent in non-polar solvents but exhibit varying degrees of fluorescence in polar media. core.ac.uk Their photoreactivity has been linked to the lifetime of the lowest triplet state (T1); compounds with shorter T1 lifetimes were found to be more photoreactive. core.ac.uk The quantum yield of a compound can be affected by various factors, including the solvent, temperature, concentration, and the presence of quenching agents like oxygen. researchgate.net

Aggregation-Induced Emission Phenomena in Phenanthrene Derivatives

Aggregation-induced emission (AIE) is a photophysical phenomenon where molecules that are weakly fluorescent or non-emissive in solution become highly luminescent upon aggregation. mdpi.comresearchgate.net This effect is the opposite of the more common aggregation-caused quenching (ACQ). The AIE phenomenon in derivatives of molecules like tetraphenylethene (TPE) is attributed to the restriction of intramolecular rotations (IMR) in the aggregated state. mdpi.com

This principle has been applied to phenanthrene derivatives. By conjugating TPE segments to a phenanthrene core, researchers have synthesized molecules that are non-emissive when dissolved in a solvent like tetrahydrofuran (B95107) (THF) but show strong sky-blue emissions in water-THF mixtures where they aggregate. mdpi.comresearchgate.netnih.gov For example, when the water fraction in a THF solution of TPE-phenanthrene derivatives reached 90%, the emission intensity increased by as much as 51-fold compared to the pure THF solution. mdpi.com Similarly, hydrazone derivatives of 9,10-phenanthrenedione were found to be weakly fluorescent in dilute solutions but exhibited emission enhancements of up to 300-fold in aggregated states, with quantum efficiencies reaching as high as 75% in their crystalline form. rsc.org

Theoretical and Computational Approaches to 9 Ethylphenanthrene Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 9-ethylphenanthrene at the molecular level. aspbs.commdpi.com These methods, rooted in quantum mechanics, allow for the detailed exploration of electron distribution and its influence on chemical behavior. mdpi.com Techniques such as Density Functional Theory (DFT) are frequently employed to balance computational cost with accuracy in predicting the properties of complex organic molecules. nrel.gov

Prediction of Molecular Energetics and Stability

Quantum chemical calculations are instrumental in predicting the energetics and thermodynamic stability of this compound. nrel.govnih.gov By calculating properties like the enthalpy of formation and Gibbs free energy, researchers can assess the molecule's stability relative to other isomers or potential decomposition products. nrel.govumn.edu The stability of a molecule is a critical factor in determining its prevalence in various environments and its potential for persistence.

The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations. mdpi.com For instance, methods like M06-2X/def2-TZVP have been shown to provide a good balance of accuracy and computational efficiency for organic molecules. nrel.gov These calculations can determine the ground-state energy, which is crucial for understanding the molecule's inherent stability. arxiv.org The analysis of molecular energetics also extends to comparing the stability of different crystalline forms (polymorphs) of a compound, which is determined by the structure with the lowest energy. umn.edu

Table 1: Key Energetic Properties Calculated via Quantum Chemistry

| Calculated Property | Significance for this compound |

|---|---|

| Enthalpy of Formation | Indicates the energy change when the molecule is formed from its constituent elements, a key measure of its thermodynamic stability. |

| Gibbs Free Energy | Determines the spontaneity of formation and reactions under specific conditions. |

| Ground-State Energy | Represents the lowest energy state of the molecule, providing a baseline for its stability and reactivity. arxiv.org |

| Polymorphic Energy Differences | Compares the stability of different solid-state crystal structures of the compound. umn.edu |

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for mapping out the potential reaction pathways of this compound. nih.govarxiv.org By identifying intermediates and, crucially, the transition states that connect them, researchers can understand the mechanisms of chemical transformations. routledge.commit.edu The transition state is a high-energy, fleeting arrangement of atoms that represents the point of no return in a reaction. mit.edu

Molecular Modeling and Dynamics Simulations of this compound Systems

MD simulations can provide insights into:

Conformational Analysis: Exploring the different spatial arrangements (conformers) of the ethyl group relative to the phenanthrene (B1679779) ring system and their relative energies.

Solvation Effects: Understanding how solvent molecules arrange around this compound and influence its behavior and reactivity.

Intermolecular Interactions: Simulating how this compound interacts with other molecules, which is crucial for understanding its behavior in complex mixtures. nih.gov

The data generated from MD simulations, often referred to as trajectories, can be analyzed to understand various dynamic processes and structural fluctuations. nih.govarxiv.org

Data-Driven Approaches and Machine Learning in Predictive Synthesis

The fields of organic chemistry and materials science are increasingly leveraging data-driven approaches and machine learning (ML) to accelerate discovery. lbl.govresearchgate.net For a compound like this compound, these methods can be applied to predict synthetic outcomes and optimize reaction conditions. nih.gov

Machine learning models can be trained on large datasets of known chemical reactions to learn the underlying principles of reactivity. nih.gov These models can then be used to:

Predict Reaction Outcomes: Given a set of reactants and conditions, an ML model can predict the likely products, including potential side products. researchgate.net

Optimize Synthesis: By analyzing vast parameter spaces, ML algorithms can suggest optimal reaction conditions (e.g., temperature, catalyst, solvent) to maximize the yield of this compound. nih.gov

Discover New Synthetic Routes: ML can assist in the design of novel synthetic pathways that may be more efficient or sustainable than traditional methods.

While the direct application of machine learning to the predictive synthesis of this compound specifically is not yet widely documented in dedicated studies, the general methodologies are highly relevant. lbl.govarxiv.org These approaches represent a paradigm shift, moving from hypothesis-driven research to data-driven discovery in chemical synthesis. nih.gov

Environmental Fate and Degradation Pathways of 9 Ethylphenanthrene

Biodegradation Kinetics and Mechanisms in Environmental Matrices

The breakdown of chemical compounds in the environment is a critical process that determines their persistence and potential for ecological impact. For polycyclic aromatic hydrocarbons (PAHs) like 9-ethylphenanthrene, this degradation is often mediated by microorganisms. mdpi.comnih.gov The rate and efficiency of this biodegradation are influenced by a variety of factors, including the chemical's structure and its bioavailability to the microbes. miljodirektoratet.nobioline.org.br

Assessment of Environmental Persistence and Readily Biodegradable Status

The environmental persistence of a substance is a key factor in assessing its potential long-term risk. Standardized tests, such as the OECD 301 series, are used to determine if a chemical is "readily biodegradable," meaning it breaks down quickly and extensively in the environment. concawe.euusda.goveurofins.com

In a study utilizing an enhanced OECD Guideline 301 F test, this compound showed very little to no degradation, even when the test duration was extended from the standard 28 days to 60 days. concawe.euconcawe.eu This was observed even with the use of bioavailability improvement methods (BIMs) like silicone oil and silicon dioxide (SiO2), which are designed to increase the microbes' access to poorly soluble substances like PAHs. concawe.eu Based on these stringent testing protocols, this compound is not considered to be readily biodegradable. concawe.euusda.gov

However, a lack of ready biodegradability in these tests does not definitively mean a substance will persist indefinitely under all environmental conditions. concawe.euconcawe.eu The low degradation observed could be due to inherent persistence or significant limitations in its bioavailability that even the enhanced test methods could not fully overcome. concawe.eu

Influence of Molecular Structure on Biodegradation Rates

In the case of this compound, its structure as a triaromatic PAH with an ethyl group contributes to its low level of biodegradation. concawe.euconcawe.eu A study comparing several phenanthrene (B1679779) derivatives found that this compound and 9-ethyl-10-methylphenanthrene were the heaviest and most lipophilic (fat-soluble) compounds tested, which correlated with them showing the lowest levels of biodegradation. concawe.euconcawe.eu The addition of alkyl groups to the phenanthrene core can shift the primary site of metabolic attack from the aromatic rings to the alkyl side chain. d-nb.info While this can sometimes lead to faster degradation, the specific position and size of the alkyl group are crucial. The ethyl group at the 9-position of phenanthrene appears to contribute to its recalcitrance. concawe.eud-nb.info

The table below summarizes the biodegradation results for this compound and related compounds from the enhanced OECD 301 F study. concawe.eu

| Compound | % Biodegradation (28 days) | % Biodegradation (60 days) | Readily Biodegradable |

| Phenanthrene | >60% | Not Reported | Yes |

| 1-Methylphenanthrene | >60% | Not Reported | Yes |

| 3,6-Dimethylphenanthrene | >60% | Not Reported | Yes |

| 3-Methylphenanthrene | <60% | Not Reported | No |

| This compound | 7% | 0% | No |

| 9-Ethyl-10-methylphenanthrene | 0% | 0% | No |

Table 1. Biodegradation data for selected phenanthrenes. concawe.eu

Metabolic Activation Pathways in Biological Models

While some microorganisms can degrade this compound, in higher organisms, the metabolic process can sometimes lead to "activation," where the initial compound is transformed into more reactive and potentially harmful metabolites. nih.govnih.gov This metabolic activation is a key area of study for understanding the potential health risks associated with exposure to PAHs. nih.govacs.org In human hepatoma (HepG2) cells, a common model for studying liver cell metabolism, this compound undergoes several key transformations. nih.govnih.gov

Characterization of Side Chain Hydroxylation Products

A primary metabolic pathway for this compound in HepG2 cells involves the hydroxylation of its ethyl side chain. nih.govnih.govacs.org This process, catalyzed by enzymes, adds a hydroxyl (-OH) group to the ethyl substituent. nih.govresearchgate.net The resulting primary metabolite is 9-(1-hydroxyethyl)phenanthrene. researchgate.net This side-chain hydroxylation is considered a major metabolic route for this compound. d-nb.infonih.gov

Formation of Tetraols via the Diol-Epoxide Pathway

Another significant metabolic activation route for this compound is the diol-epoxide pathway. nih.govnih.gov This multi-step process is a well-known mechanism for the activation of many carcinogenic PAHs. researchgate.net The pathway proceeds as follows:

Epoxide Formation: An initial oxidation, typically by cytochrome P450 enzymes, forms an epoxide on one of the aromatic rings. researchgate.net

Diol Formation: The enzyme epoxide hydrolase adds water to the epoxide, creating a trans-dihydrodiol. nih.govresearchgate.net

Diol-Epoxide Formation: A second oxidation by cytochrome P450 enzymes converts the dihydrodiol into a highly reactive diol-epoxide. nih.govresearchgate.net

Tetraol Formation: The diol-epoxide is unstable and can be hydrolyzed to form a more stable tetraol (a molecule with four hydroxyl groups). nih.govacs.orgresearchgate.net

The detection of this compound-tetraol in metabolic studies serves as a clear indicator that the diol-epoxide pathway has occurred. nih.govnih.govresearchgate.net Since this compound is an asymmetrical molecule, tetraols can be formed from different dihydrodiol precursors, such as 9-EP-trans-1,2-dihydrodiol and 9-EP-trans-7,8-dihydrodiol. researchgate.net

Pathways Involving O-Monosulfonated-Catechols and o-Quinones

A third metabolic route for this compound involves the formation of o-quinones. nih.govnih.gov This pathway also begins with the formation of a trans-dihydrodiol, which is then further oxidized to a catechol (a compound with two hydroxyl groups on adjacent carbons of the aromatic ring). nih.govacs.org

This catechol can then undergo two main fates:

Detoxification: It can be conjugated with other molecules, such as a sulfate (B86663) group, to form products like O-monosulfonated-9-EP-catechol. nih.govresearchgate.net This conjugation generally makes the molecule more water-soluble and easier to excrete. nih.gov

Redox Cycling: The catechol can be oxidized to an o-quinone. nih.govacs.org This o-quinone can then be reduced back to a catechol, setting up a "redox cycle" that can generate reactive oxygen species and lead to oxidative stress. acs.org

The identification of O-monosulfonated-9-EP-catechol is a key piece of evidence confirming that the o-quinone pathway is an active route for the metabolic activation of this compound. nih.govnih.gov

| Precursor Compound | Metabolic Pathway | Key Metabolites Identified |

| This compound | Side Chain Hydroxylation | 9-(1-Hydroxyethyl)phenanthrene |

| This compound | Diol-Epoxide Pathway | This compound-tetraol |

| This compound | o-Quinone Pathway | O-Monosulfonated-9-EP-catechol |

Table 2. Summary of metabolic activation pathways and key metabolites of this compound. nih.govresearchgate.netresearchgate.net

Advanced Oxidation Processes for Environmental Remediation of Alkylated Phenanthrenes

Advanced Oxidation Processes (AOPs) are a class of chemical treatment technologies designed to degrade persistent organic pollutants in soil and water. ontosight.aifishersci.com These methods are characterized by the in-situ generation of highly reactive and non-selective chemical oxidants, primarily the hydroxyl radical (•OH). ontosight.aifishersci.comfishersci.ca AOPs are considered promising for the remediation of environments contaminated with recalcitrant compounds like alkylated phenanthrenes, which show low biodegradability. nih.govnih.gov Key AOPs applicable to the degradation of these pollutants include ozonation, Fenton-based oxidation, and photocatalysis. ontosight.aiwikipedia.orgwikipedia.org

Ozonation

Ozonation involves the application of ozone (O₃), a powerful oxidant, to break down complex organic molecules. ontosight.aienvironics.com The process can occur through direct reaction with the pollutant or indirect reaction via the decomposition of ozone in water to form hydroxyl radicals. ontosight.ai Studies on polycyclic aromatic hydrocarbons (PAHs) have shown that ozonation can effectively reduce their concentrations in contaminated media. nih.gov

Research into the heterogeneous ozonolysis of PAHs deposited on quartz filters, which model silica (B1680970) surfaces in the environment, reveals that alkylated PAHs (AlkPAHs) react faster with ozone than their unsubstituted parent compounds. 16streets.com The reaction rates tend to increase with a greater degree of alkyl group substitution. 16streets.com For instance, experiments comparing pyrene (B120774) with 1-methylpyrene (B1203753) and chrysene (B1668918) with its alkylated derivatives (6-methylchrysene and 6-ethylchrysene) demonstrated the enhanced reactivity of the alkylated forms. 16streets.com This suggests that the ethyl group on this compound would likely make it more susceptible to ozone degradation than phenanthrene.

During ozonation, oxygenated polycyclic aromatic hydrocarbons (OPAHs) are formed as intermediate products. 16streets.com The ozonolysis of 1-methylpyrene, for example, yields a greater variety of OPAHs than the ozonolysis of pyrene. 16streets.com These products are generally more polar than the parent compounds, which may alter their environmental fate and bioavailability. 16streets.com One of the identified degradation products of phenanthrene ozonation is 1,1′-biphenyl-2,2′-dicarboxaldehyde. fishersci.ca

The effectiveness of ozonation can be influenced by the environmental matrix. nih.gov For example, in soil remediation, the water content and the amount of clay can impact treatment efficiency, with higher water or clay content potentially reducing the effectiveness of ozone treatment for phenanthrene removal. nih.gov

Table 1. Reactivity of Selected PAHs and Alkylated PAHs with Ozone

| Compound | Initial Amount (ng) | Final Amount (ng) after 300 min | % Decay |

|---|---|---|---|

| Pyrene | ~100 | ~30 | ~70% |

| 1-Methylpyrene | ~100 | <10 | >90% |

| Chrysene | ~100 | ~90 | ~10% |

| 6-Methylchrysene | ~100 | ~40 | ~60% |

| 6-Ethylchrysene | ~100 | ~20 | ~80% |

This table is based on data from a study on the heterogeneous ozonolysis of PAHs on quartz filters, showing that alkylated PAHs generally exhibit a higher percentage of decay compared to their parent compounds under the same conditions. 16streets.com

Fenton and Fenton-like Oxidation

The Fenton process is an AOP that utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺), typically from iron(II) sulfate, to generate hydroxyl radicals. ontosight.aifishersci.at This reaction is most effective under acidic conditions (pH 2-4). ontosight.aisigmaaldrich.com Fenton oxidation has been successfully applied to treat various industrial wastewaters and contaminated soils. fishersci.atsigmaaldrich.comfishersci.fi

Combined chemical oxidation and bioremediation is considered a promising strategy for soils contaminated with PAHs. fishersci.fi Studies on aged, contaminated subsurface soil have shown that the Fenton process can significantly reduce PAH concentrations. The removal efficiency is dependent on factors such as the H₂O₂ dosage and the specific oxidation mode (e.g., conventional vs. modified Fenton). fishersci.fi Generally, higher dosages of H₂O₂ lead to greater PAH removal. fishersci.fi However, the process can have adverse effects on indigenous soil bacteria, with bacterial abundance decreasing as the H₂O₂ dosage increases. fishersci.fi

The effectiveness of Fenton oxidation also varies with the complexity of the PAH molecule. Lower molecular weight PAHs are typically removed more efficiently than higher molecular weight, multi-ringed structures. fishersci.fi

Table 2. PAH Removal Efficiency in Contaminated Soil Using Conventional Fenton (CF) Oxidation

| PAH Ring Number | H₂O₂ Dosage (v/v) | Removal Efficiency (%) |

|---|---|---|

| 3-Ring (e.g., Phenanthrene) | 3% | ~70% |

| 3-Ring (e.g., Phenanthrene) | 10% | ~90% |

| 4-Ring | 3% | ~55% |

| 4-Ring | 10% | ~75% |

| 5-Ring | 3% | ~35% |

| 5-Ring | 10% | ~60% |

This table illustrates the general trend of PAH removal efficiency based on ring number and hydrogen peroxide dosage in a conventional Fenton process, adapted from findings in aged soil remediation studies. fishersci.fi

Photocatalytic Degradation

Heterogeneous photocatalysis is an AOP that employs a semiconductor material, most commonly titanium dioxide (TiO₂), as a photocatalyst. ereztech.comfishersci.se When the photocatalyst is irradiated with light of sufficient energy (e.g., UV or solar light), it generates electron-hole pairs. fishersci.sefishersci.fi These charge carriers react with water and oxygen to produce highly reactive species, including hydroxyl radicals, which can then degrade organic pollutants, ideally mineralizing them into carbon dioxide and water. ereztech.comfishersci.fi

Photocatalysis has been demonstrated as a viable technology for the degradation of a wide array of organic contaminants, including PAHs. ereztech.comthegoodscentscompany.com The process is considered a cost-effective and environmentally friendly approach, as it can utilize solar light as an energy source. fishersci.fi While specific studies focusing solely on the photocatalytic degradation of this compound are limited, the general principles are applicable to PAHs as a class. Research has shown the successful photocatalytic degradation of compounds like phenanthrene, pyrene, and anthracene (B1667546) using various photocatalytic systems. thegoodscentscompany.com The efficiency of the degradation can be enhanced by modifying the photocatalyst, for example, by doping it with other elements to improve its light absorption capabilities. fishersci.fi

Biological Interactions and Toxicological Research on 9 Ethylphenanthrene

Molecular Level Interactions with Biological Receptors and Biomolecules

The biological interactions of 9-Ethylphenanthrene are primarily understood through its metabolic activation and subsequent engagement with cellular signaling pathways rather than direct, high-affinity binding to a wide array of biological receptors. Research into the specific molecular-level interactions with biomolecules is largely centered on its capacity to act as an agonist for the Aryl Hydrocarbon Receptor (AhR), which mediates much of its toxicological activity. acs.orgusask.ca Beyond its role as an AhR agonist, detailed studies on its direct binding to other specific protein receptors or direct, non-covalent interactions with DNA are limited in the scientific literature. Its lipophilic nature facilitates partitioning into cellular membranes, but specific interactions with membrane-bound receptors or ion channels are not as well-characterized as for its parent compound, phenanthrene (B1679779). weebly.comresearchgate.net The majority of its biological impact is initiated by enzymatic biotransformation, which converts the relatively inert parent molecule into reactive metabolites capable of interacting with cellular machinery.

Enzymatic Biotransformation and Metabolite Formation

The biotransformation of this compound is a critical process that dictates its biological activity and potential toxicity. This process is primarily carried out by phase I and phase II metabolic enzymes, which convert the lipophilic compound into more water-soluble metabolites that can be excreted.

Current scientific literature does not provide significant evidence or detailed studies on the role of esterases in the direct metabolism of this compound. The primary metabolic pathways identified for this compound involve oxidative processes rather than hydrolysis by esterases.

The metabolic activation of this compound is significantly mediated by the action of Cytochrome P450 (P450) and Aldo-Keto Reductase (AKR) isozymes. These enzymes are central to two major activation pathways: the diol-epoxide pathway and the o-quinone pathway. In studies using human hepatoma (HepG2) cells, it was demonstrated that P450 and AKR isozymes work in concert to metabolize this compound. The process can lead to the formation of reactive o-quinones, which are then detoxified through interception by phase II enzymes. Side-chain hydroxylation at the ethyl group has been identified as a major initial metabolic step, producing metabolites such as 9-(1-hydroxyethyl)-phenanthrene.

Specific metabolites of this compound have been identified and proposed as potential biomarkers for assessing human exposure, particularly in contexts such as oil spills where alkylated polycyclic aromatic hydrocarbons (PAHs) are prevalent. Research on human HepG2 cells has identified "signature metabolites" that indicate metabolic activation has occurred. The identification of these unique metabolites provides a basis for developing targeted analytical methods for biomonitoring of exposed populations.

Below is a table of key metabolites identified in research studies.

| Metabolite Class | Specific Metabolite(s) | Pathway of Formation | Potential as Biomarker |

| Side-Chain Hydroxylation Product | 9-(1-hydroxyethyl)-phenanthrene | Cytochrome P450 Oxidation | Yes |

| Diol-Epoxide Pathway Products | Tetraols | Diol-Epoxide Pathway | Signature Metabolite |

| o-Quinone Pathway Products | O-Monosulfonated-catechols | o-Quinone Pathway | Signature Metabolite |

Aryl Hydrocarbon Receptor (AhR) Activation and Signaling Pathways

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxicity of many PAHs. Upon binding a ligand like this compound or its metabolites, the AhR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably those encoding phase I and phase II drug-metabolizing enzymes like cytochrome P4501A (CYP1A). While this is an adaptive response to clear foreign chemicals, aberrant or sustained activation of the AhR pathway is linked to a variety of toxic outcomes.

Furthermore, studies in fish have characterized this compound as a weak inducer of ethoxyresorufin-O-deethylase (EROD) activity, which is a common biomarker for the induction of CYP1A and consequent AhR activation. acs.orgnih.gov However, results can vary depending on the biological system. For instance, in a high-throughput screen using an in vivo zebrafish embryo model with a fluorescent reporter for cyp1a induction, this compound was found to be inactive. nih.gov This highlights that while in vitro assays confirm the potential for AhR activation, the ultimate biological response can be influenced by various factors in a whole-organism context.

Structural Determinants of AHR Activation Potency

The capacity of polycyclic aromatic hydrocarbons (PAHs) and their derivatives to activate the Aryl Hydrocarbon Receptor (AHR) is profoundly influenced by their molecular structure. researchgate.netnih.gov The AHR possesses an elongated, planar ligand-binding pocket, and the affinity of a given ligand is determined by how well its size, shape, and chemical properties fit within this domain. nih.gov For alkylated PAHs, the position, size, and type of the alkyl substituent are critical structural determinants of AHR activation potency. researchgate.netnih.gov

Alkylation can significantly alter the biological activity of a parent PAH. researchgate.net For instance, studies on monomethylated phenanthrenes have shown them to be two to five times more potent than the parent phenanthrene in activating the human AHR. researchgate.net This suggests that the addition of a small alkyl group can enhance the interaction with the receptor.

However, the relationship between structure and AHR activation is not linear and depends on specific substitutions. In a comprehensive screening of 104 alkylated PAHs using a zebrafish embryo model, the induction of cytochrome P4501A (cyp1a), a well-established biomarker for AHR activation, was found to be highly dependent on the substitution pattern. nih.gov Notably, in this assay, this compound was found to be inactive, showing no induction of cyp1a. nih.gov This contrasts with other alkylated phenanthrenes, such as 9-methylphenanthrene (B47486), which did elicit a response, underscoring that subtle changes in the alkyl group—from methyl to ethyl at the same position—can lead to a complete loss of AHR activation capability in this specific biological model. nih.gov This highlights the nuanced structural requirements for AHR binding and activation, where the length of the alkyl chain at a specific position is a decisive factor. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound like this compound dictates its biological and toxicological effects. By comparing structurally similar molecules, researchers can identify the specific chemical features responsible for their activity. nih.govnih.gov

Phenanthrene derivatives have been identified as allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel involved in numerous neurological processes. nih.govnih.gov SAR studies have been conducted to delineate the structural requirements for this modulatory activity, focusing on substitutions at the 3- and 9-positions of the phenanthrene core. nih.gov

In an effort to build a comprehensive SAR, a series of novel 3,9-disubstituted phenanthrene derivatives were synthesized and evaluated for their effects on different NMDA receptor subtypes. nih.gov Among the synthesized compounds was Methyl this compound-3-carboxylate, a derivative structurally related to this compound. The pharmacological evaluation of this compound and its analogs revealed that the nature of the substituent at the 9-position significantly influences the activity and subtype selectivity of NMDA receptor modulation. nih.gov The data from these studies help to clarify the structural framework necessary for potent and selective allosteric modulation of NMDA receptors. nih.govnih.gov

| Compound | NMDA Receptor Subtype | Activity (% Inhibition or Potentiation) at 10 µM |

|---|---|---|

| Methyl this compound-3-carboxylate | GluN1/GluN2A | -1 ± 14% |

| GluN1/GluN2B | -2 ± 1% | |

| GluN1/GluN2C | -12 ± 1% | |

| GluN1/GluN2D | -7 ± 7% |

The toxicity of alkylated PAHs is highly dependent on their structure, with factors such as the position and length of the alkyl chain playing a critical role in determining the biological outcome. nih.gov Understanding these relationships is essential, as alkylated PAHs are often more abundant in the environment and can be more biologically active than their parent compounds. nih.govmdpi.com

A high-throughput screening of numerous alkylated PAHs in an early life stage zebrafish model demonstrated that toxicity varies substantially in response to the location and nature of the alkyl substitution. nih.gov This study provided a direct SAR comparison for phenanthrene derivatives. For example, while 9-methylphenanthrene was found to cause developmental effects, this compound was inactive, eliciting no abnormal morphological or behavioral phenotypes at the concentrations tested. nih.gov This finding clearly illustrates that even a minor modification, such as the addition of a single carbon to the alkyl chain at the 9-position (from methyl to ethyl), can abolish the developmental toxicity observed in this model. nih.gov

| Compound | Observed Morphological/Behavioral Effects | cyp1a Induction (AHR Activation) |

|---|---|---|

| 9-Methylphenanthrene | Yes (EPR Effect*) | Yes |

| This compound | Inactive | Inactive |

| 9-Pentylphenanthrene | Inactive | Data not specified as active |

*EPR Effect: Edema, Pouch, Rostral defect

Advanced Analytical Characterization Techniques in 9 Ethylphenanthrene Research

Chromatographic Separation and Identification Techniques

Chromatographic methods are essential for separating 9-Ethylphenanthrene from complex mixtures, which is often necessary in environmental or synthetic chemistry research.

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. measurlabs.comthermofisher.com It is a cornerstone for the analysis of volatile and semi-volatile organic compounds like this compound in complex mixtures, such as environmental samples or the products of chemical reactions. mdpi.com

In a typical GC/MS analysis, the sample mixture is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and polarities as they pass through a long capillary column. thermofisher.com this compound, being a semi-volatile compound, would elute from the column at a specific retention time under a given set of conditions (e.g., column type, temperature program). This retention time can be used for its tentative identification by comparison with a known standard. restek.com

As the separated components elute from the GC column, they enter the mass spectrometer, which generates a mass spectrum for each component. measurlabs.com The mass spectrum of this compound would show its molecular ion peak and a characteristic fragmentation pattern, as described in the HRMS section. The combination of the retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification and quantification of this compound, even at trace levels. oup.comresearchgate.net This technique is widely used in studies monitoring the presence and biotransformation of PAHs in various matrices. oup.com

High-Performance Liquid Chromatography (HPLC) with UV-Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Fluorescence (FLD) detectors is a powerful and widely used method for the analysis of polycyclic aromatic hydrocarbons (PAHs) like this compound. ingenieria-analitica.com This combination of detectors provides both sensitivity and selectivity, which are crucial for identifying and quantifying these compounds in complex mixtures. ingenieria-analitica.com

UV detection is a common method for PAHs as they generally exhibit strong absorbance at specific wavelengths, such as 254 nm. ingenieria-analitica.com For enhanced sensitivity and selectivity, wavelength programming can be utilized. ingenieria-analitica.com Fluorescence detection, on the other hand, is particularly advantageous for many PAHs due to their natural fluorescence. ingenieria-analitica.com FLD offers higher sensitivity and selectivity compared to UV detection because it measures the light emitted from the compound after excitation at a specific wavelength. ingenieria-analitica.commac-mod.com This dual-detector approach allows for comprehensive analysis, where compounds with weak fluorescence can be detected by UV absorbance. ingenieria-analitica.com

In a study investigating the metabolism of this compound in human hepatoma (HepG2) cells, HPLC with UV and fluorescence detection was employed to identify and monitor the parent compound and its metabolites. nih.gov The researchers observed the rapid metabolism of this compound over a 24-hour period, as the peak corresponding to the parent compound significantly decreased. nih.gov The presence of a fluorophore in the aromatic ring system of the metabolites was confirmed by comparing the fluorescence chromatograms with the UV chromatograms, where eight fluorescence peaks corresponded to the detected metabolites. nih.gov The optimal excitation and emission wavelengths were selected to maximize the detection of the PPAH metabolites. nih.gov

Table 1: HPLC Analysis of this compound and its Metabolites

| Analytical Technique | Detector(s) | Key Findings in this compound Research | Reference |

|---|---|---|---|

| HPLC | UV-Fluorescence | Rapid metabolism of this compound in HepG2 cells was observed. | nih.gov |

| HPLC | UV-Fluorescence | Eight fluorescent metabolite peaks were identified. | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the definitive identification and structural elucidation of metabolites. ijpras.comnih.gov This technique couples the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.gov LC-MS is particularly well-suited for analyzing complex biological samples to detect and identify metabolites that are often present at very low concentrations. ijpras.com